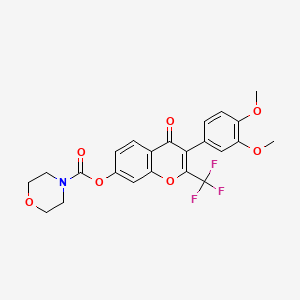

3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3NO7/c1-30-16-6-3-13(11-18(16)31-2)19-20(28)15-5-4-14(12-17(15)34-21(19)23(24,25)26)33-22(29)27-7-9-32-10-8-27/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJUNOQPBHXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, also known by its CAS number 307534-94-7, is a synthetic compound belonging to the chromenone class. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C23H15F3O7

- Molecular Weight : 460.36 g/mol

- CAS Number : 307534-94-7

- Structural Features : The compound features a chromenone core with a trifluoromethyl group and a morpholine moiety, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to inhibit the production of reactive oxygen species (ROS) in various cellular models. This activity is crucial for mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by reducing markers of inflammation in vitro. It inhibits pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines (MCF-7) and exhibited cytotoxic effects, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation, including NADPH oxidase and cyclooxygenases (COX).

- Signal Transduction Modulation : It modulates signaling pathways related to inflammation and apoptosis, particularly affecting the NF-kB pathway.

- Interaction with Mitochondrial Pathways : The ability to induce apoptosis is linked to interactions with mitochondrial pathways and activation of caspases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at varying concentrations, demonstrating its potential as an antioxidant agent.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anti-inflammatory Effects

In vitro studies assessed the effect of the compound on TNF-alpha-induced inflammation in human fibroblasts. The results showed a dose-dependent decrease in IL-6 production.

| Dose (µM) | IL-6 Production (pg/mL) |

|---|---|

| 0 | 200 |

| 10 | 150 |

| 50 | 80 |

Study 3: Anticancer Activity

A cytotoxicity assay was conducted on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 70 |

| 50 | 40 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous chromen-4-one derivatives, focusing on substituents, molecular properties, and calculated physicochemical parameters. Data are derived from ECHEMI entries and related literature (see evidence).

*Estimated based on structural analogs; †Predicted using computational tools; ‡Calculated from molecular descriptors.

Key Structural and Functional Differences:

Position 3 Substituents: The target compound’s 3,4-dimethoxyphenyl group increases electron-donating capacity and steric bulk compared to the 4-chlorophenyl () or 2-methoxyphenyl () analogs. This may enhance interactions with hydrophobic binding pockets in biological targets. 9 in the target).

Position 7 Ester Groups: Morpholine carboxylate (target and ) provides moderate polarity (TPSA ~65–85 Ų) and hydrogen-bonding capacity. Benzodioxole carboxylate () significantly increases TPSA (115.0 Ų) due to additional oxygen atoms, which may enhance solubility but reduce membrane permeability.

Trifluoromethyl (-CF₃) at Position 2 :

- Present in the target, , and 8, this group enhances metabolic stability and electronegativity. Its absence in likely reduces resistance to oxidative degradation.

Calculated Properties: The target’s higher XLogP3 (~4.5) compared to (2.8) reflects increased lipophilicity from the 3,4-dimethoxy and -CF₃ groups.

Research Implications and Limitations

Comparative analysis relies on extrapolation from analogs:

- The 3,4-dimethoxy substitution may improve binding affinity in kinase inhibitors compared to monosubstituted phenyl groups .

- The morpholine carboxylate’s balance of polarity and stability could make the target compound more suitable for oral administration than the benzodioxole derivative (), which has higher TPSA .

Further studies are needed to validate these hypotheses experimentally.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves a multi-step process, including:

- Chromene core formation : Condensation of substituted salicylaldehydes with β-keto esters under acidic or basic conditions (e.g., Knoevenagel or Pechmann reactions) .

- Trifluoromethyl introduction : Use of trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) during cyclization .

- Morpholine conjugation : Esterification or nucleophilic substitution at the 7-hydroxy position using morpholine-4-carbonyl chloride.

- Yield optimization : Control reaction temperature (e.g., reflux in acetic acid with sodium acetate as a catalyst) and employ HPLC to monitor intermediate purity .

Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions, trifluoromethyl at C2) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., molecular ion peak at m/z 507.12 for ) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize recrystallization solvents (e.g., DMF/EtOH mixtures) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. What catalytic systems could enhance regioselectivity in the synthesis of the chromene core?

- Methodological Answer :

- Palladium catalysis : Pd(OAc) with ligands (e.g., XPhos) to direct C–H activation at specific positions .

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 150°C vs. 12 hours under reflux) .

- Mechanistic insights : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in biological assays?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing CF with CH) and compare inhibition constants () against target enzymes .

- Computational modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding affinities .

- Metabolic stability : Assess CF’s impact on cytochrome P450 interactions using liver microsome assays .

Q. What crystallographic techniques are critical for resolving structural contradictions in polymorphic forms?

- Methodological Answer :

- Single-crystal XRD : Resolve bond lengths/angles (e.g., C=O at 1.21 Å vs. 1.23 Å in different polymorphs) .

- Powder XRD : Compare experimental patterns with simulated data from Mercury software .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.